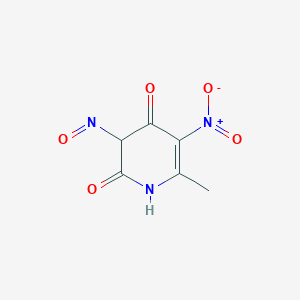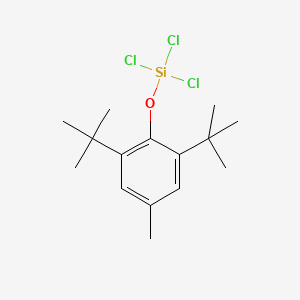
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a phenoxy group substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with trichlorosilane. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Oxidized or reduced forms of the phenoxy group.
Applications De Recherche Scientifique
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane involves the reactivity of the silicon-chlorine bonds and the phenoxy group. The compound can interact with various molecular targets through nucleophilic substitution, hydrolysis, and other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler organosilicon compound with three chlorine atoms bonded to a silicon atom.
Octadecyltrichlorosilane: An organosilicon compound with a long alkyl chain, used in surface modification.
Perfluoroctyltrichlorosilane: An organosilicon compound with a perfluorinated alkyl chain, used for creating hydrophobic surfaces.
Uniqueness
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the bulky tert-butyl groups and the phenoxy group, which impart specific steric and electronic properties. These features make it suitable for applications where stability and specific reactivity are required.
Propriétés
Numéro CAS |
88337-85-3 |
|---|---|
Formule moléculaire |
C15H23Cl3OSi |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
trichloro-(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C15H23Cl3OSi/c1-10-8-11(14(2,3)4)13(19-20(16,17)18)12(9-10)15(5,6)7/h8-9H,1-7H3 |
Clé InChI |
XQWYLPGKOLVYIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](Cl)(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


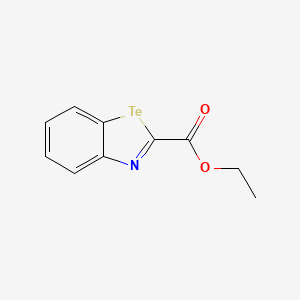

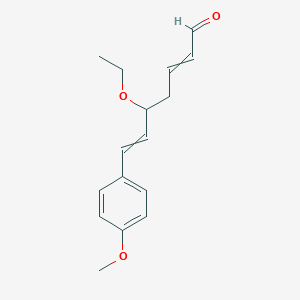
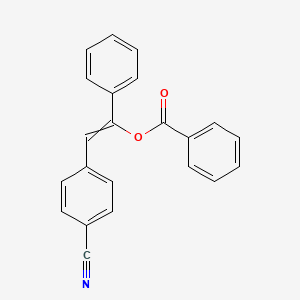
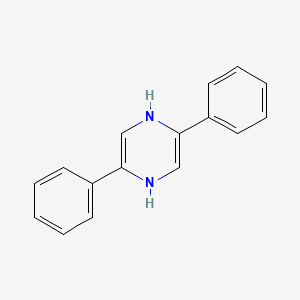

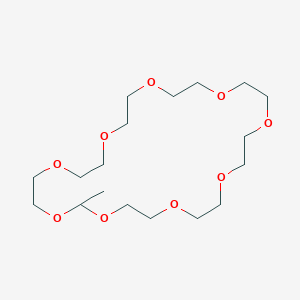
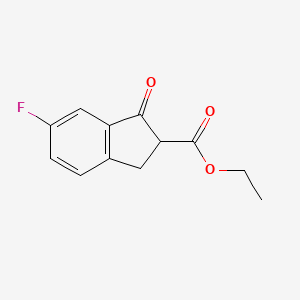
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
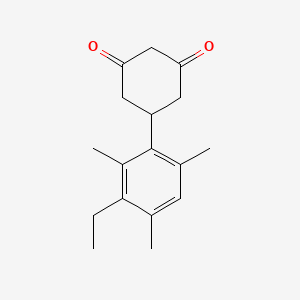
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
